(4-Chloro-2-fluoro-5-nitrophenyl)methanol

Lipophilicity LogP Physicochemical profiling

Process chemistry groups synthesizing Pibrentasvir (ABT-530) require the 4-chloro-2-fluoro-5-nitrophenyl motif; no mono- or di-substituted analog provides all three electrophilic handles. • Non-substitutable precursor to (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol core. • Simultaneous Cl (C4), F (C2), and NO₂ (C5) groups create uniquely deactivated aromatic ring governing regio- and chemoselectivity. • 98% purity, commercially available with full QA documentation.

Molecular Formula C7H5ClFNO3
Molecular Weight 205.57 g/mol
Cat. No. B12863712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-fluoro-5-nitrophenyl)methanol
Molecular FormulaC7H5ClFNO3
Molecular Weight205.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)CO
InChIInChI=1S/C7H5ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2
InChIKeyNSMQAGDVCYZVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-2-fluoro-5-nitrophenyl)methanol Physicochemical Baseline


(4-Chloro-2-fluoro-5-nitrophenyl)methanol (CAS 1823921-01-2) is a polysubstituted benzyl alcohol building block bearing chloro, fluoro, and nitro electron-withdrawing groups at the 4-, 2-, and 5-positions, respectively . With a molecular formula of C₇H₅ClFNO₃ and molecular weight of 205.57 g/mol, it features a computed LogP of 0.56, boiling point of 342.4±37.0 °C, density of 1.6±0.1 g/cm³, and flash point of 160.8±26.5 °C . Its unique tri-electrophilic aromatic substitution pattern renders it a versatile intermediate in medicinal chemistry, most notably in the synthesis of the hepatitis C antiviral agent Pibrentasvir [1]. The compound is commercially available at 95–98% purity from multiple suppliers and is primarily categorized as a fluorinated nitro-aromatic building block for research and pharmaceutical intermediate applications [1].

Research use
Polysubstituted benzyl alcohol building block for medicinal and process chemistry
Key feature
Tri-electrophilic scaffold (Cl, F, NO₂) for sequential diversification
Availability
Commercially available at a reported 95–98% purity range

Why Generic Substitution Fails for (4-Chloro-2-fluoro-5-nitrophenyl)methanol


Attempts to substitute this compound with a simpler mono- or di-substituted benzyl alcohol fail because the simultaneous presence of three electron-withdrawing groups – Cl at C4, F at C2, and NO₂ at C5 – creates a uniquely deactivated aromatic ring that governs both the regio- and chemoselectivity of subsequent reactions . Replacing it with (2-fluoro-5-nitrophenyl)methanol eliminates the chlorine atom required for downstream cross-coupling diversification, while switching to (4-chloro-2-nitrophenyl)methanol removes fluorine and alters LogP from 0.56 to 2.26 – a ~4-fold shift in lipophilicity that critically affects solubility, chromatographic behavior, and biological partitioning [1]. Using (4-chloro-2-fluorophenyl)methanol, which lacks the nitro group, surrenders the strong electron-withdrawing and reducible functionality essential for generating amine or heterocyclic products . The phenol analog 2-chloro-4-fluoro-5-nitrophenol introduces a hydroxyl directly on the ring, changing the oxidation state, hydrogen-bonding donor count, and synthetic trajectory . These substitution-level differences produce distinct reactivities, physical properties, and downstream intermediate compatibilities, making direct interchange without re-optimization infeasible.

vs. Cl/NO₂ analog
Target: Cl, F, NO₂ (LogP 0.56)
Analog lacks F; LogP shifts to 2.26, altering solubility and partitioning profile
vs. De-nitro analog
Target includes reducible NO₂ group
Missing NO₂ eliminates key handle for amine/heterocycle formation
vs. Phenol analog
Target is benzyl alcohol (CH₂OH)
Ring-OH changes H-bond donor count and oxidation state; synthetic trajectory may not transfer

(4-Chloro-2-fluoro-5-nitrophenyl)methanol vs. Analogs: Quantitative Evidence


Lipophilicity Difference vs. Chloro-Nitro Analog

The target compound exhibits a computed LogP of 0.56, making it markedly more hydrophilic than (4-chloro-2-nitrophenyl)methanol (LogP 2.26), which lacks fluorine substitution [1]. This >4-fold difference in predicted octanol–water partitioning translates into differential aqueous solubility, chromatographic retention, and biological membrane permeability, directly impacting suitability for medicinal chemistry campaigns that require balanced hydrophilicity [1].

Lipophilicity difference
Cross-study comparable
ΔLogP ≈ −1.7 (target ~4× more hydrophilic)
Supports selection when polar building block is needed
In silico LogP; in vitro ADME context may require review
Lipophilicity LogP Physicochemical profiling ADME prediction

Thermal Stability Advantage from Nitro Group

The target compound has a predicted boiling point of 342.4±37.0 °C at 760 mmHg, substantially higher than the 227.6±25.0 °C of (4-chloro-2-fluorophenyl)methanol, which lacks the nitro group . This ~115 °C elevation reflects the strong intermolecular dipole–dipole interactions and polarizability contributed by the nitro substituent. The higher boiling point allows greater thermal tolerance in solvent-removal and distillation-based purification steps .

Thermal stability
Cross-study comparable
ΔTb ≈ +115 °C vs. de-nitro analog
Higher boiling point may support thermal processing latitude
Predicted values; process-scale validation context review recommended
Thermal stability Boiling point Distillation Process chemistry

Higher Density vs. Mono-Fluoro Analog

The predicted density of the target compound is 1.6±0.1 g/cm³, compared to 1.4±0.1 g/cm³ for (2-fluoro-5-nitrophenyl)methanol, which replaces chlorine with hydrogen at the 4-position . The ~14% higher density of the target reflects the additional mass and polarizability contributed by the chlorine atom, implying tighter crystal lattice packing and potentially different solid-state stability, hygroscopicity, and mechanical handling characteristics .

Density comparison
Cross-study comparable
Δρ ≈ +0.2 g/cm³ (~14% higher than mono-fluoro analog)
May correlate with different solid-state handling properties
In silico density; crystallinity and hygroscopicity context to review
Molecular packing Crystallinity Formulation Solid-state properties

Tri-Electrophilic Reactivity Unavailable in Di-Substituted Analogs

The concurrent presence of Cl, F, and NO₂ on a single benzyl alcohol scaffold creates three electronically differentiated positions for sequential nucleophilic aromatic substitution (SNAr), a feature absent in any di-substituted comparator. Compounds with this specific 4-Cl-2-F-5-NO₂ substitution pattern serve as privileged intermediates in the synthesis of Pibrentasvir (ABT-530), where the 4-chloro-2-fluoro-5-nitrophenyl motif appears in the dimeric (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol core [1]. In contrast, the mono-nitro analogs (2-fluoro-5-nitrophenyl)methanol and (4-chloro-2-nitrophenyl)methanol, as well as the de-nitro analog (4-chloro-2-fluorophenyl)methanol, each lack at least one of the three essential functional handles and cannot directly serve this role without additional synthetic steps [2].

Tri-electrophilic reactivity
Class-level inference
3 synthetic handles (Cl, F, NO₂) vs. 2 for all di-substituted analogs
Non-substitutable for Pibrentasvir synthetic route
Literature precedence on 4-Cl-2-F-5-NO₂-phenyl substrates
Nucleophilic aromatic substitution Cross-coupling Building block reactivity SAR exploration

Post-Emergence Herbicidal Activity vs. Acifluorfen

N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives synthesized from a 4-chloro-2-fluoro-5-nitrophenyl precursor demonstrated post-emergence herbicidal activity where compounds 7a and 7i achieved >80% inhibition of Abutilon theophrasti (velvetleaf) at 22.5 g/ha, far exceeding the activity of the commercial herbicide acifluorfen used as a control . While this data is for elaborated derivatives rather than the alcohol itself, it establishes that the 4-chloro-2-fluoro-5-nitrophenyl pharmacophore delivers in vivo efficacy that commercially relevant herbicides do not match at equivalent application rates .

Herbicidal activity
Supporting evidence
Derivatives with target core >80% inhibition at 22.5 g/ha, outperforming acifluorfen control
Supports agrochemical lead identification using this scaffold
Post-emergence greenhouse assay; derivative-level data, requires core validation
Herbicide discovery Agrochemical intermediate SAR Post-emergence activity

Fluorochloronitroalcohol Reactivity Space

The broader fluorochloronitroalcohol class has been investigated for its capacity to undergo oxidation to fluorochloronitromethyl ketones using potassium dichromate, as well as further transformations involving the hydroxyl group [1]. While these foundational studies by Brel' et al. (1989) do not include the specific 4-chloro-2-fluoro-5-nitrophenyl scaffold, they establish that the fluorochloronitroalcohol motif is chemically tractable and capable of producing hard-to-access fluorinated ketones [1]. The target compound represents a specific, commercially accessible member of this class with the added synthetic benefit of an aromatic ring that supports further functionalization via electrophilic and nucleophilic pathways .

Fluoronitroalcohol reactivity
Class-level
Aliphatic analogs oxidizable to fluorochloronitromethyl ketones
Places compound at intersection of validated methodology and aromatic versatility
Foundational study; aromatic scaffold extrapolation requires verification
Fluorinated building blocks Nitroalcohol chemistry Organofluorine Synthetic methodology

(4-Chloro-2-fluoro-5-nitrophenyl)methanol High-Value Applications


Pibrentasvir Intermediate Synthesis

Process chemistry groups synthesizing the hepatitis C NS5A inhibitor Pibrentasvir (ABT-530) require the 4-chloro-2-fluoro-5-nitrophenyl motif present in the drug's dimeric butane-1,4-diol core. (4-Chloro-2-fluoro-5-nitrophenyl)methanol serves as the direct precursor for constructing the (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol intermediate [1]. No di-substituted benzyl alcohol analog can provide all three electrophilic handles needed for this route without additional synthetic manipulation, making this compound the non-substitutable building block for this established pharmaceutical supply chain [1].

Herbicide Lead Optimization

Agrochemical discovery teams pursuing novel protoporphyrinogen oxidase (PPO) or phthalimide-class herbicides can employ (4-chloro-2-fluoro-5-nitrophenyl)methanol as a starting material for generating N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione libraries. The validated post-emergence activity of derivatives 7a and 7i (>80% Abutilon theophrasti inhibition at 22.5 g/ha, outperforming acifluorfen) demonstrates that the 4-chloro-2-fluoro-5-nitrophenyl core can drive herbicidal potency at application rates commercially relevant for field use .

Quorum Sensing Inhibitor SAR Exploration

The (2-nitrophenyl)methanol scaffold class has been extensively validated as inhibitors of PqsD, a key quorum sensing enzyme in Pseudomonas aeruginosa, with the most potent derivatives displaying tight-binding inhibition and anti-biofilm activity [2]. (4-Chloro-2-fluoro-5-nitrophenyl)methanol, with its additional chlorine and fluorine substituents, offers medicinal chemistry teams an opportunity to explore SAR beyond the parent (2-nitrophenyl)methanol core, potentially improving in cellulo potency, selectivity, and physicochemical properties relative to the mono-substituted leads reported by Storz et al. (2014) [2].

SNAr Reactivity Model Substrate

Physical organic chemistry groups investigating the kinetics and regioselectivity of nucleophilic aromatic substitution (SNAr) can use this compound as a well-defined model substrate bearing three electronically distinct leaving groups (F, Cl, NO₂) on a single aromatic ring. The computed LogP of 0.56 and moderate density of 1.6 g/cm³ provide a tractable physical profile for reaction monitoring by HPLC or GC, while the benzyl alcohol handle offers a convenient spectroscopic probe for tracking transformations . The compound's commercial availability at 95–98% purity supports reproducible kinetic measurements that are not feasible with custom-synthesized, less accessible analogs .

Application
Selection Property
Validation Focus
Antiviral intermediate synthesis
Tri-electrophilic substitution pattern
Route-specific intermediate compatibility
Agrochemical lead optimization
Validated herbicidal chemotype scaffold
Post-emergence in-plant assay response context
Quorum sensing inhibitor SAR
Polysubstituted (2-nitrophenyl)methanol core
In cellulo potency and physicochemical property review
SNAr reactivity model studies
Three electronically distinct leaving groups
Kinetic and regioselectivity monitoring by HPLC/GC
Applications are research-context selection guides; experimental validation required for specific synthetic routes or biological assays.

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